molecular formula C16H13IO5 B2557003 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate CAS No. 443731-18-8

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate

Cat. No.: B2557003
CAS No.: 443731-18-8
M. Wt: 412.179
InChI Key: ZZBLILCVJQFOGU-UHFFFAOYSA-N
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Description

4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate is a substituted aromatic ester characterized by a 4-formyl-2-iodo-6-methoxyphenyl group linked via an ester bond to a 4-methoxybenzoate moiety. The compound’s structure integrates electron-withdrawing (iodo, formyl) and electron-donating (methoxy) substituents, which influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name

(4-formyl-2-iodo-6-methoxyphenyl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO5/c1-20-12-5-3-11(4-6-12)16(19)22-15-13(17)7-10(9-18)8-14(15)21-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBLILCVJQFOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2I)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Dopamine D4 Receptor Agonism
The primary application of 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate is its role as a selective agonist for the dopamine D4 receptor. This receptor is implicated in several neurological and psychiatric disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). By selectively activating the D4 receptor, this compound may provide therapeutic benefits while minimizing adverse effects associated with non-selective dopamine receptor activation.

Potential Therapeutic Uses
The potential therapeutic uses of this compound include:

  • Treatment of Schizophrenia : As a D4 receptor agonist, it may help alleviate symptoms associated with schizophrenia.
  • Management of ADHD : Its selectivity could lead to fewer side effects compared to traditional treatments.

Biological Research

Biological Interactions
Research has shown that this compound exhibits significant binding affinity to dopamine D4 receptors. This selectivity is crucial for developing drugs that target specific pathways without affecting other neurotransmitter systems.

Case Studies
Several studies have investigated the interactions of this compound with biological systems. For instance:

  • In vitro assays demonstrated that the compound selectively binds to D4 receptors over other dopamine receptor subtypes, indicating its potential as a lead compound in drug development.

Synthetic Chemistry

Synthesis Methods
The synthesis of this compound typically involves formylation reactions. Common methods include:

  • Formylation of 2-Iodo-4-methoxyphenol : Using dichloromethyl methyl ether in the presence of Lewis acid catalysts like titanium tetrachloride.
  • Esterification Reactions : The compound can also be synthesized through Fischer esterification involving 4-formyl-2-methoxyphenol and benzoic acid or its derivatives.

Mechanism of Action

The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ primarily in substituents on the phenyl rings (Table 1). Key structural variations include:

  • Halogen substituents : Replacement of iodine with fluorine, chlorine, bromine, or trifluoromethyl groups.
  • Functional groups : Variations in ester-linked substituents (e.g., acetamido, sulfonate, or carboxylate groups).
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents (R1, R2) Key Functional Groups
4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate R1 = I, R2 = OCH₃ Formyl, iodo, methoxy
4-Formyl-2-methoxyphenyl 4-fluorobenzoate R1 = F, R2 = OCH₃ Formyl, fluoro, methoxy
4-Formyl-2-methoxyphenyl 4-chlorobenzoate R1 = Cl, R2 = OCH₃ Formyl, chloro, methoxy
4-Formyl-2-methoxyphenyl 4-trifluoromethylbenzoate R1 = CF₃, R2 = OCH₃ Formyl, trifluoromethyl, methoxy
4-Formyl-2-iodo-6-methoxyphenyl 4-acetamidobenzenesulfonate R1 = I, R2 = SO₂NHAc Formyl, iodo, acetamido

Sources: .

Physicochemical Properties

Binding Affinity and Docking Scores

Docking studies of analogs reveal substituent-dependent binding energies (Table 2). The iodo group’s steric bulk and polarizability may enhance van der Waals interactions but reduce solubility compared to smaller halogens like fluorine.

Table 2: Docking Scores and Binding Energies of Analogs
Compound Name Docking Score (ΔG, kcal/mol) Binding Energy (kcal/mol)
4-Formyl-2-methoxyphenyl 4-fluorobenzoate -7.40 3.77
4-Formyl-2-methoxyphenyl 4-chlorobenzoate -6.68 12.64
4-Formyl-2-methoxyphenyl 4-trifluoromethylbenzoate -7.13 5.89
Spectroscopic Properties

Infrared (IR) spectroscopy of 4-methoxybenzoate derivatives (e.g., lanthanide complexes) shows characteristic carboxylate vibrations (νasym(COO⁻) ∼1543 cm⁻¹, νsym(COO⁻) ∼1416 cm⁻¹). The formyl group (C=O stretch ∼1700 cm⁻¹) and iodo substituent (C-I stretch ∼500 cm⁻¹) would further distinguish the target compound’s IR profile .

Thermal and Phase Behavior

Phase transition temperatures of related benzoate esters (e.g., 4-hydroxyphenyl 4-methoxybenzoate) suggest that methoxy and halogen substituents influence melting points and liquid crystalline behavior. The iodo group’s high molecular weight may elevate the target compound’s melting point compared to fluoro or chloro analogs .

Enzymatic Degradation

Microbial enzymes like 4-methoxybenzoate O-demethylase (from Arthrobacter spp.) demethylate methoxy groups, producing hydroxylated intermediates. The iodo substituent, however, may inhibit enzymatic activity due to steric hindrance or toxicity, reducing biodegradability compared to non-halogenated analogs .

Metabolic Pathways

Studies on soil microbes indicate that methoxybenzoates are catabolized into protocatechuic acid via demethylation and hydroxylation. The formyl group in the target compound could undergo oxidation to a carboxylic acid, altering its metabolic fate .

Q & A

Q. What are the common synthetic routes for preparing 4-Formyl-2-iodo-6-methoxyphenyl 4-methoxybenzoate, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves esterification between 4-formyl-2-iodo-6-methoxyphenol and 4-methoxybenzoyl chloride under nucleophilic acyl substitution conditions. Key parameters include:

  • Temperature control : Reactions are often conducted at 45–60°C to balance reactivity and minimize side products (e.g., hydrolysis of the acyl chloride) .
  • Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) is added to deprotonate the phenolic hydroxyl group and accelerate ester formation .
  • Solvent selection : Anhydrous dichloromethane or THF is preferred to avoid moisture interference. Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the ester and formyl groups in this compound?

Methodological Answer:

  • FT-IR : The ester carbonyl (C=O) stretch appears at ~1740–1720 cm⁻¹, while the formyl group (CHO) shows a sharp peak at ~1680–1660 cm⁻¹. Overlapping methoxy (C-O) stretches near 1250 cm⁻¹ require deconvolution for accurate assignment .
  • ¹H NMR : The formyl proton resonates as a singlet at δ 9.8–10.2 ppm. Ester-linked aromatic protons (ortho to the methoxy group) appear as doublets at δ 6.8–7.2 ppm (J = 8–9 Hz). Methoxy groups show singlets at δ 3.8–3.9 ppm .
  • ¹³C NMR : The ester carbonyl carbon is observed at δ 165–170 ppm, while the formyl carbon appears at δ 190–195 ppm .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of derivatives of this compound?

Methodological Answer: Molecular docking studies (e.g., using AutoDock Vina) evaluate binding affinity to target proteins. For example:

  • Docking parameters : A grid box centered on the active site (e.g., COX-2 for anti-inflammatory studies) with dimensions 20 × 20 × 20 ų ensures comprehensive ligand exploration.
  • Scoring metrics : Derivatives with electron-withdrawing groups (e.g., iodo, nitro) show higher binding energies (e.g., ΔG = -6.52 kcal/mol for 4-methoxybenzoate vs. -7.70 kcal/mol for benzoate derivatives) due to enhanced hydrophobic interactions .
  • Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays to refine force field parameters .

Q. What strategies are recommended for analyzing conflicting spectroscopic data when confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve ambiguities in NMR/IR assignments by determining the crystal structure. For example, the dihedral angle between the formyl-substituted benzene and the ester group can clarify steric effects influencing reactivity .
  • 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton coupling (COSY) and long-range carbon-proton interactions (HMBC) to verify connectivity. The formyl proton (δ ~10 ppm) should show HMBC correlations with the adjacent aromatic carbons .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment patterns (e.g., loss of CO from the formyl group at m/z 258 → 230) .

Q. How do substituent modifications (e.g., iodo vs. methoxy groups) influence the compound’s reactivity and binding properties?

Methodological Answer:

  • Electronic effects : The electron-withdrawing iodo group at C2 increases the electrophilicity of the formyl group at C4, enhancing nucleophilic addition reactions (e.g., with hydrazines to form hydrazones) .
  • Steric effects : Bulkier substituents (e.g., trifluoromethyl) reduce docking scores (ΔG = -6.51 kcal/mol vs. -7.70 kcal/mol for smaller groups) by impeding access to hydrophobic binding pockets .
  • Comparative studies : Synthesize analogs (e.g., replacing iodine with bromine) and evaluate their logP (lipophilicity) via HPLC retention time analysis to correlate substituent effects with bioavailability .

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